N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
CAS No.: 2034286-50-3
Cat. No.: VC6373040
Molecular Formula: C13H21N3O2S
Molecular Weight: 283.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034286-50-3 |
|---|---|
| Molecular Formula | C13H21N3O2S |
| Molecular Weight | 283.39 |
| IUPAC Name | N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C13H21N3O2S/c1-11-9-13(3-6-14-11)16-7-4-12(5-8-16)10-15-19(2,17)18/h3,6,9,12,15H,4-5,7-8,10H2,1-2H3 |
| Standard InChI Key | XOSASOXZSAWFDI-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C |
Introduction
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic or aliphatic moiety. This particular compound features a piperidine ring, a pyridine derivative, and a methanesulfonamide group, making it a potential candidate for various pharmacological applications.
Structural Features
The compound's molecular structure integrates several key functional groups:
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Pyridine Ring: A heterocyclic aromatic ring with a methyl substituent at position 2.
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Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
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Methanesulfonamide Group: A sulfonamide moiety bonded to a methyl group.
The molecular formula and structural identifiers are as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H21N3O2S |
| Molecular Weight | Approximately 283.39 g/mol |
| Functional Groups | Pyridine, Piperidine, Sulfonamide |
| IUPAC Name | N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide |
Synthesis Pathways
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves:
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Formation of the Piperidine Intermediate: Functionalization of piperidine at the 4-position using appropriate alkylating agents.
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Coupling with Pyridine Derivative: Introduction of the 2-methylpyridine moiety through nucleophilic substitution or reductive amination.
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Sulfonamide Formation: Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonamide group.
These steps require precise control over reaction conditions to ensure regioselectivity and yield optimization.
Potential Applications
The compound's structure suggests potential applications in medicinal chemistry:
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Pharmacological Activity:
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Sulfonamides are known for their antibacterial properties, though this specific compound may have broader applications.
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The piperidine and pyridine moieties suggest possible activity as a neurotransmitter modulator or kinase inhibitor.
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Drug Design:
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The methanesulfonamide group enhances solubility and bioavailability, making it suitable for oral administration in drug development.
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Comparative Data Table
Below is a comparison between N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide and other structurally related compounds:
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